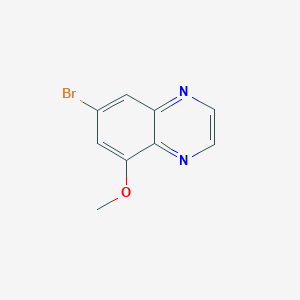7-Bromo-5-methoxyquinoxaline
CAS No.:
Cat. No.: VC18084755
Molecular Formula: C9H7BrN2O
Molecular Weight: 239.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H7BrN2O |
|---|---|
| Molecular Weight | 239.07 g/mol |
| IUPAC Name | 7-bromo-5-methoxyquinoxaline |
| Standard InChI | InChI=1S/C9H7BrN2O/c1-13-8-5-6(10)4-7-9(8)12-3-2-11-7/h2-5H,1H3 |
| Standard InChI Key | CMGHKNIWEIEFLC-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC2=NC=CN=C12)Br |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Connectivity
The molecular formula of 7-bromo-5-methoxyquinoxaline is C₉H₇BrN₂O, with a molar mass of 239.07 g/mol. The quinoxaline core consists of a benzene ring fused to a pyrazine ring, with substituents at the 5- and 7-positions. The methoxy group (-OCH₃) occupies position 5, while bromine is located at position 7 .
SMILES Notation and InChI Identifier
The Simplified Molecular-Input Line-Entry System (SMILES) string for this compound is COC1=CC(=CC2=NC=CN=C12)Br, which encodes the connectivity of atoms and functional groups. The International Chemical Identifier (InChI) is InChI=1S/C9H7BrN2O/c1-13-8-5-6(10)4-7-9(8)12-3-2-11-7/h2-5H,1H3, providing a standardized representation of molecular structure and stereochemistry. The InChIKey, CMGHKNIWEIEFLC-UHFFFAOYSA-N, serves as a unique digital fingerprint for database searches .
Two-Dimensional Structural Representation
The 2D structure of 7-bromo-5-methoxyquinoxaline features a planar bicyclic system. The methoxy group at position 5 donates electron density into the aromatic system via resonance, while the bromine atom at position 7 introduces steric bulk and polarizability. This substitution pattern influences the compound’s electronic distribution and reactivity .
Physicochemical Properties
Predicted Collision Cross-Section (CCS) Data
Collision cross-section values, derived from ion mobility spectrometry predictions, provide insights into the gas-phase behavior of 7-bromo-5-methoxyquinoxaline. The following table summarizes CCS values for major adducts :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 238.98146 | 140.9 |
| [M+Na]⁺ | 260.96340 | 146.7 |
| [M+NH₄]⁺ | 256.00800 | 146.3 |
| [M+K]⁺ | 276.93734 | 145.7 |
| [M-H]⁻ | 236.96690 | 141.7 |
| [M+Na-2H]⁻ | 258.94885 | 145.8 |
These values indicate that sodium adducts exhibit larger CCS due to increased ion size, while protonated forms display compact geometries. Such data are critical for mass spectrometry-based identification in complex matrices .
Solubility and Stability
While experimental solubility data are unavailable, analogous quinoxalines suggest moderate solubility in polar aprotic solvents (e.g., acetonitrile, tetrahydrofuran). The bromine atom enhances lipophilicity compared to non-halogenated analogs, potentially limiting aqueous solubility. Stability under ambient conditions is likely high due to the aromatic system’s resonance stabilization .
Synthetic Pathways and Challenges
Absence of Reported Synthesis Methods
No peer-reviewed literature or patents describe the synthesis of 7-bromo-5-methoxyquinoxaline . This contrasts with related brominated quinoxalines, such as 7-bromo-5-methylquinoxaline (CAS 532934-95-5) and 7-bromo-5-fluoroquinoxaline (CAS 1210048-05-7), which have documented preparation routes .
Hypothetical Synthetic Strategies
Drawing from methods for analogous compounds, potential routes could involve:
Analytical Characterization
Mass Spectrometric Fragmentation Patterns
In positive ion mode, the [M+H]⁺ ion at m/z 238.98146 would likely undergo cleavage at the C-Br bond, yielding diagnostic fragments at m/z 159 (loss of Br) and m/z 131 (loss of CH₃O). High-resolution mass spectrometry (HRMS) would be essential to confirm molecular formula .
Nuclear Magnetic Resonance (NMR) Predictions
-
¹H NMR: Signals for aromatic protons adjacent to bromine (δ 7.8–8.2 ppm) and methoxy groups (δ 3.9–4.1 ppm).
-
¹³C NMR: Quinoxaline carbons at δ 140–160 ppm, with Br- and OCH₃-substituted carbons deshielded.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume